4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide
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Overview
Description
4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C14H10F4N2O2 It is characterized by the presence of a tetrafluorophenoxy group attached to a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide typically involves the reaction of 4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The tetrafluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrafluorophenoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the benzohydrazide moiety can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid
- 2,3,5,6-Tetrafluorophenol
- 4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzaldehyde
Uniqueness
4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide is unique due to the presence of both the tetrafluorophenoxy and benzohydrazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O2/c15-9-5-10(16)12(18)13(11(9)17)22-6-7-1-3-8(4-2-7)14(21)20-19/h1-5H,6,19H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHFGUFOCMBRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C(=CC(=C2F)F)F)F)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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